2-(1,1-Dimethoxyethyl)thiazole

Description

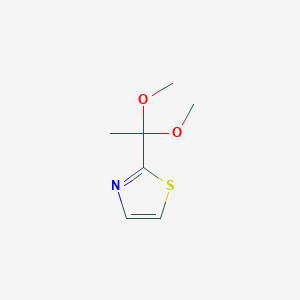

Structure

3D Structure

Properties

IUPAC Name |

2-(1,1-dimethoxyethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2S/c1-7(9-2,10-3)6-8-4-5-11-6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEICOESQHKFTRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CS1)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454212 | |

| Record name | 2-(1,1-Dimethoxyethyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200440-13-7 | |

| Record name | 2-(1,1-Dimethoxyethyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(1,1-Dimethoxyethyl)thiazole from 2-Acetylthiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth examination of the synthesis of 2-(1,1-dimethoxyethyl)thiazole, a critical building block in medicinal chemistry and advanced organic synthesis. The primary focus is on the direct, acid-catalyzed ketalization of 2-acetylthiazole using trimethyl orthoformate and methanol. We will explore the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, and discuss the causality behind critical process parameters. The role of this compound as a protected ketone, enabling sophisticated downstream modifications such as regioselective lithiation, is also highlighted. This document is intended to serve as a practical and authoritative resource for chemists engaged in the synthesis of complex heterocyclic molecules.

Introduction: The Strategic Importance of this compound

The thiazole ring is a "privileged scaffold" in drug discovery, appearing in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone in the design of new therapeutic agents. 2-Acetylthiazole is a readily available starting material, but the reactivity of its ketone functionality can interfere with many synthetic transformations planned for other parts of the molecule, such as modifications to the thiazole ring itself.

This challenge necessitates the use of a protecting group strategy. The conversion of the acetyl group into a 1,1-dimethoxyethyl group (a dimethyl ketal) effectively masks the carbonyl's reactivity. The resulting compound, this compound, is stable under basic, nucleophilic, and reductive conditions, making it an ideal intermediate for multi-step syntheses.[1][2] A key application is its use in organometallic chemistry, where the protected thiazole can be deprotonated at the 5-position with strong bases to generate a reactive lithiated species, enabling the introduction of a wide array of electrophiles.[1] This guide focuses on the most direct and efficient method for this pivotal protection step.

Reaction Mechanism: Acid-Catalyzed Ketalization

The formation of a ketal from a ketone is a reversible, acid-catalyzed process.[3][4] The direct synthesis of this compound from 2-acetylthiazole proceeds via the well-established mechanism of acid-catalyzed acetalization.[1] To drive the reaction to completion, the equilibrium must be shifted towards the product side. This is strategically achieved by removing water as it is formed. The use of trimethyl orthoformate is particularly effective, as it reacts with the byproduct water to generate inert molecules (methanol and methyl formate), thus preventing the reverse reaction (hydrolysis).[2]

The mechanism unfolds through the following discrete steps:

-

Protonation of the Carbonyl: The acid catalyst (e.g., H⁺ from p-TsOH) protonates the carbonyl oxygen of 2-acetylthiazole. This enhances the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.

-

First Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon.

-

Deprotonation & Hemiacetal Formation: A proton is transferred from the oxonium ion to a weak base (another methanol molecule), yielding a neutral hemiacetal intermediate.

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (H₂O).

-

Elimination of Water: The lone pair of electrons on the adjacent methoxy group assists in the departure of the water molecule, forming a resonance-stabilized oxonium ion.

-

Second Nucleophilic Attack: A second molecule of methanol attacks the electrophilic carbon of the oxonium ion.

-

Final Deprotonation: A final proton transfer to a base regenerates the acid catalyst and yields the stable dimethyl ketal product, this compound.

Visualization of the Reaction Mechanism

Caption: Acid-catalyzed mechanism for ketal formation.

Validated Experimental Protocol

This protocol describes a robust procedure for the synthesis of this compound on a laboratory scale. The key to success is the rigorous exclusion of moisture.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | CAS No. | Moles | Equivalents | Amount |

| 2-Acetylthiazole | C₅H₅NOS | 127.16 | 24295-03-2 | 0.10 | 1.0 | 12.72 g |

| Trimethyl Orthoformate | C₄H₁₀O₃ | 106.12 | 149-73-5 | 0.15 | 1.5 | 15.92 g (16.8 mL) |

| Methanol (Anhydrous) | CH₄O | 32.04 | 67-56-1 | - | - | 100 mL |

| p-Toluenesulfonic Acid (p-TsOH) | C₇H₈O₃S | 172.20 | 104-15-4 | 0.005 | 0.05 | 0.86 g |

Experimental Workflow

Caption: Step-by-step workflow for the synthesis.

Step-by-Step Procedure

-

Preparation: All glassware (250 mL round-bottom flask, condenser, magnetic stir bar) should be oven-dried at 120°C for at least 4 hours and allowed to cool in a desiccator or assembled hot and cooled under a stream of dry nitrogen or argon.

-

Reagent Addition: To the cooled 250 mL round-bottom flask, add 2-acetylthiazole (12.72 g, 0.10 mol). Using a syringe, add anhydrous methanol (100 mL) followed by trimethyl orthoformate (16.8 mL, 0.15 mol).

-

Catalyst Introduction: Add p-toluenesulfonic acid monohydrate (0.86 g, 0.005 mol) to the stirring solution.

-

Reaction: Equip the flask with the condenser, place it under a nitrogen atmosphere, and heat the mixture to reflux (approximately 65°C) using a heating mantle. Maintain reflux with vigorous stirring for 12-24 hours.

-

Expertise Insight: The reaction progress should be monitored periodically (e.g., every 4 hours after an initial 8 hours) by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

-

Work-up and Quenching: After the reaction is complete, allow the flask to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 100 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers.

-

Trustworthiness Check: The use of a weak base like NaHCO₃ is crucial. Strong bases could potentially lead to side reactions.

-

-

Isolation: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.

-

Purification: The crude oil can be purified by vacuum distillation to afford this compound as a colorless to pale yellow liquid.[5]

Field Insights and Troubleshooting

-

Criticality of Anhydrous Conditions: The single most common cause of low yields is the presence of water. Water will consume the trimethyl orthoformate and hydrolyze the ketal product back to the starting material under the acidic conditions.[2][6] Ensure all reagents (especially methanol) are anhydrous and that the glassware is scrupulously dried.

-

Choice of Acid Catalyst: While p-TsOH is common due to its ease of handling, other protic acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) can be used.[1] Lewis acids are also effective.[2] However, p-TsOH offers a good balance of reactivity and operational simplicity. The catalytic amount is typically 1-5 mol%.

-

Incomplete Conversion: If the reaction stalls, a small additional portion of trimethyl orthoformate and catalyst may be added. Driving the removal of the methanol/methyl formate byproduct via distillation (if the setup allows) can also push the reaction forward.

-

Product Stability: While the ketal is stable to base, it is sensitive to acid. During work-up, ensure the acid catalyst is fully neutralized before concentrating the product to prevent hydrolysis. The purified product should be stored under an inert atmosphere.

Conclusion

The acid-catalyzed ketalization of 2-acetylthiazole is a reliable and efficient method for the synthesis of this compound. By leveraging fundamental principles of chemical equilibrium and employing a dehydrating agent like trimethyl orthoformate, this transformation provides high yields of a versatile building block. The resulting protected thiazole is primed for a variety of synthetic manipulations, particularly regioselective functionalization via lithiation, opening avenues for the construction of complex, high-value molecules for the pharmaceutical and agrochemical industries. Adherence to anhydrous conditions and careful control of the reaction parameters are paramount to achieving a successful and reproducible outcome.

References

- Cimarelli, C., et al. (2000). Kinetics of the Enolisation Reactions of 2-Acetylpyrrole and of 2-, 4- and 5-Acetylthiazoles. Journal of the Chemical Society, Perkin Transactions 2, (1), 69-74.

-

PubChem. (n.d.). 2-Acetylthiazole. Retrieved from [Link]

-

Master Organic Chemistry. (2023). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 10.4: Acetals and Ketals. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]

- Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581-603.

- Chatterjee, A., et al. (1983). Carbon-carbon bond formation and annulation reactions using trimethyl and triethyl orthoformates. Journal of Chemical Sciences, 92(2), 117-128.

- Al-Zoubi, R. M., et al. (2020). One-Pot Reactions of Triethyl Orthoformate with Amines. Molecules, 25(23), 5735.

- Bennour, S., & Zaha, O. (2017).

- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

Sources

- 1. This compound CAS 200440-13-7 [benchchem.com]

- 2. Dimethyl Acetals [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CAS 24295-03-2: 2-Acetylthiazole | CymitQuimica [cymitquimica.com]

- 6. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

physicochemical properties of 2-(1,1-Dimethoxyethyl)thiazole

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 2-(1,1-Dimethoxyethyl)thiazole

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers, scientists, and professionals in drug development and organic synthesis. We will delve into its core physicochemical properties, synthesis, reactivity, and essential handling protocols, grounding our discussion in established chemical principles and methodologies.

Introduction: A Versatile Synthetic Intermediate

This compound (CAS No. 200440-13-7) is a valuable heterocyclic compound widely utilized in advanced organic synthesis and medicinal chemistry.[1] Its molecular structure, featuring a thiazole ring substituted with a 1,1-dimethoxyethyl group, provides a unique combination of functionalities.[1] The thiazole ring is a "privileged scaffold," a core structural component found in numerous biologically active compounds and approved pharmaceuticals.[1] Concurrently, the 1,1-dimethoxyethyl group serves as a protected form of an acetyl group, specifically a dimethyl ketal.[1] This ketal functionality is stable under basic and nucleophilic conditions, allowing for selective reactions at other positions of the molecule before being strategically unmasked via acid-catalyzed hydrolysis.[1] This dual functionality makes it an ideal intermediate in complex, multi-step synthetic pathways.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for designing reaction conditions, purification strategies, and ensuring safe handling.

| Property | Value | Source |

| CAS Number | 200440-13-7 | [1] |

| Molecular Formula | C₇H₁₁NO₂S | [1] |

| Molecular Weight | 173.24 g/mol | [1] |

| InChI Key | PEICOESQHKFTRG-UHFFFAOYSA-N | [1] |

| Appearance | Pale yellow liquid | General observation for thiazoles[2] |

| Solubility | Soluble in organic solvents like alcohol and ether. | Inferred from thiazole properties[3] |

| Chemical Stability | Stable under standard ambient conditions (room temperature). |

Synthesis and Strategic Reactivity

The true value of this compound lies in its synthesis and subsequent chemical manipulations, which allow for the controlled construction of complex molecular architectures.

Synthesis via Carbonyl Protection

The most direct and common synthesis of this compound involves the protection of the ketone in 2-acetylthiazole.[1]

Causality of Experimental Choice: The goal is to mask the reactivity of the carbonyl group to prevent it from interfering with subsequent reactions, such as those involving strong bases. Ketalization is a classic and robust method for this purpose. The reaction is acid-catalyzed and proceeds by nucleophilic attack of methanol on the protonated carbonyl, facilitated by an orthoformate which acts as a dehydrating agent to drive the equilibrium towards product formation.

Caption: Synthesis of this compound via ketalization.

Regioselective Lithiation and Functionalization

A key application of this protected thiazole is in organolithium chemistry. The protection of the C2-substituent enables highly regioselective deprotonation at the 5-position of the thiazole ring using a strong base.[1]

Expert Insight: The acidity of the C5 proton on the thiazole ring is significantly increased by the electron-withdrawing nature of the ring nitrogen and sulfur atoms. This allows for clean deprotonation with an alkyllithium reagent like n-butyllithium at low temperatures, typically -78 °C, to prevent side reactions. The resulting lithiated intermediate is a powerful nucleophile that can react with a wide array of electrophiles (e.g., aldehydes, ketones, esters, lactones) to form new carbon-carbon bonds.[1]

For instances where direct deprotonation may be challenging or lack specificity, a halogen-metal exchange offers a superior alternative for regiocontrol.[1] Starting with 5-bromo-2-(1,1-Dimethoxyethyl)thiazole, treatment with an organolithium reagent rapidly and cleanly generates the desired 5-lithiated species.[1]

Caption: Strategic workflow for functionalizing the thiazole C5 position.

Experimental Protocols

The following protocols are foundational for the synthesis and characterization of this compound. These methodologies are designed as self-validating systems, where successful execution yields a product whose identity can be unequivocally confirmed by spectroscopic analysis.

Protocol 1: Synthesis of this compound

-

Reaction Setup: To a solution of 2-acetylthiazole (1.0 eq) in anhydrous methanol (5-10 mL per gram of starting material), add trimethyl orthoformate (2.0-3.0 eq).

-

Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid, ~1-2 mol%).

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Once the reaction is complete, quench the catalyst by adding a mild base (e.g., triethylamine or saturated sodium bicarbonate solution) until the pH is neutral.

-

Isolation: Remove the methanol under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by silica gel chromatography if necessary.

Protocol 2: Spectroscopic Characterization (Self-Validation)

To confirm the structure of the synthesized product, a combination of spectroscopic methods is essential.

-

Infrared (IR) Spectroscopy:

-

Acquire an IR spectrum of the purified product.

-

Validation: Confirm the disappearance of the strong carbonyl (C=O) stretch from the 2-acetylthiazole starting material (typically ~1680 cm⁻¹). Confirm the appearance of C-O ether stretches (typically in the 1050-1150 cm⁻¹ region).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃).

-

¹H NMR: Expect to see characteristic signals for the two thiazole ring protons, a singlet for the C-CH₃ group, and a singlet integrating to 6 protons for the two equivalent methoxy (-OCH₃) groups.

-

¹³C NMR: Expect signals corresponding to the thiazole ring carbons, the quaternary ketal carbon (C(OCH₃)₂), the methyl carbons, and the methoxy carbons. The absence of a signal in the ketone region (~190 ppm) validates the conversion.

-

Safety and Handling

As a laboratory chemical, this compound requires careful handling in accordance with good laboratory practices.

-

Hazards: The compound is classified as causing skin irritation and serious eye irritation. It may also cause respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles with side shields or a face shield, and a lab coat.[5]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[4] Wash hands and skin thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[4]

-

Ingestion: Rinse mouth with water and consult a physician.[4]

-

References

-

A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (n.d.). PubMed Central. Retrieved from [Link]

-

Safety data sheet for 4-Methyl-5-(2-hydroxyethyl)thiazole. (2014, February 21). British Pharmacopoeia. Retrieved from [Link]

-

Thiazole derivatives: prospectives and biological applications. (2024, April 24). ResearchGate. Retrieved from [Link]

-

This compound-5-carboxylic Acid. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Thiazole. (n.d.). Wikipedia. Retrieved from [Link]

-

Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

REVIEW ON CHEMICAL-BIOLOGICAL APPLICATIONS OF THIAZOLE DERIVATIVES. (2020, April 21). ResearchGate. Retrieved from [Link]

-

SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT) ANALYSIS, AND MESOMORPHIC STUDY OF NEW THIAZOLE DERIVATIVES. (n.d.). Erbil Polytechnic University. Retrieved from [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). Scribd. Retrieved from [Link]

-

Thiazole (CAS 288-47-1) - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-(1,1-Dimethoxyethyl)thiazole: Synthesis, Identification, and Application

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1,1-dimethoxyethyl)thiazole, a key heterocyclic building block in organic synthesis and medicinal chemistry. The document details its chemical identity, spectroscopic signature for robust identification, a validated synthesis protocol, and its application in constructing more complex molecular architectures through regioselective functionalization. This guide is intended to serve as a valuable resource for researchers leveraging this versatile intermediate in their synthetic endeavors.

Core Identification and Properties

This compound is a five-membered aromatic heterocycle bearing a protected acetyl group at the 2-position. This structural motif is of significant interest as the thiazole ring is a privileged scaffold in numerous biologically active compounds, and the dimethoxyethyl group serves as a stable ketal protecting group for a ketone functionality.[1]

| Property | Value | Source |

| CAS Number | 200440-13-7 | [1][2] |

| Molecular Formula | C₇H₁₁NO₂S | [1] |

| Molecular Weight | 173.24 g/mol | [1] |

| InChI Key | PEICOESQHKFTRG-UHFFFAOYSA-N | [2] |

The ketal functionality is stable under basic and nucleophilic conditions, allowing for selective manipulation of other parts of the molecule. The acetyl group can be readily deprotected under acidic conditions, making it a strategic component in multi-step syntheses.[1]

Spectroscopic and Analytical Identification

Accurate identification of this compound is crucial for its use in synthesis. The following sections detail the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the thiazole ring protons and the dimethoxyethyl group.

| Proton | Chemical Shift (ppm) | Multiplicity | Integration |

| Thiazole H-4/H-5 | 7.5 - 8.5 | d | 2H |

| OCH₃ | 3.2 - 3.5 | s | 6H |

| CH₃ | 1.5 - 2.0 | s | 3H |

¹³C NMR: The carbon NMR spectrum provides further confirmation of the molecular structure.

| Carbon | Chemical Shift (ppm) |

| Thiazole C2 | 173-175 |

| Thiazole C4/C5 | 120-145 |

| Ketal C | 100-105 |

| OCH₃ | 48-52 |

| CH₃ | 25-30 |

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-O (ether) | 1050 - 1150 | Strong |

| C=N (thiazole) | 1550 - 1620 | Medium |

| C-S (thiazole) | 650 - 750 | Medium |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 174.

Synthesis Protocol

The most direct and common method for the synthesis of this compound is the acid-catalyzed ketalization of 2-acetylthiazole.[1]

Reaction Scheme

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-acetylthiazole (1.0 eq) in anhydrous methanol.

-

Addition of Reagents: To the solution, add trimethyl orthoformate (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reactivity and Synthetic Applications

A key application of this compound is its use in C-C bond formation reactions via regioselective lithiation at the 5-position of the thiazole ring.[1]

Lithiation and Electrophilic Quench

Protocol for Lithiation and Reaction with an Electrophile

-

Reaction Setup: In an oven-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.

-

Electrophilic Quench: Add a solution of the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) in anhydrous THF to the reaction mixture at -78 °C.

-

Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Workup and Purification: Extract the aqueous layer with an organic solvent, combine the organic layers, dry, and concentrate. Purify the crude product by column chromatography.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound and the reagents used in its synthesis and reactions.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[1]

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[1]

-

Handling of Reagents:

-

p-Toluenesulfonic acid: Corrosive; handle with care.

-

n-Butyllithium: Pyrophoric; handle under an inert atmosphere and away from moisture.

-

-

Disposal: Dispose of all chemical waste in accordance with local regulations.

For detailed safety information, always consult the Safety Data Sheet (SDS) for each chemical used.

References

-

S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. This journal is © The Royal Society o. [Link]

-

Asian Journal of Chemistry - 13 C-NMR Studies of Some Heterocyclically Substituted. [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]

-

Safety data sheet - British Pharmacopoeia. [Link]

-

a guide to 13c nmr chemical shift values. [Link]

-

IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups* Vibration Position (cm-1) Intensity* Notes Alkanes - CDN. [Link]

-

mass spectra - fragmentation patterns - Chemguide. [Link]

-

Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy - MDPI. [Link]

-

Table of Characteristic IR Absorptions. [Link]

-

Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. [Link]

-

1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants - ResearchGate. [Link]

-

13C NMR Chemical Shift - Oregon State University. [Link]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. [Link]

-

Infrared Spectroscopy Absorption Table - Chemistry LibreTexts. [Link]

-

IR Chart. [Link]

-

IR Absorption Table. [Link]

-

Coupling constants for 1H and 13C NMR. [Link]

-

Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives - ResearchGate. [Link]

-

Lithiation and Electrophilic Substitution of Dimethyl Triazones - PMC - NIH. [Link]

- CN105348216A - Synthetic method for 2-acetyl thiazole - Google P

-

Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC - PubMed Central. [Link]

-

Thiazole synthesis - Organic Chemistry Portal. [Link]

-

Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives - Semantic Scholar. [Link]

-

(PDF) Synthesis and Biological Evaluation of Thiazole Derivatives - ResearchGate. [Link]

-

An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry - World Journal of Research and Review. [Link]

-

Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives - ResearchGate. [Link]

-

Coupling Constants For 1h and 13c NMR | PDF | Physical Chemistry - Scribd. [Link]

-

Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide - MDPI. [Link]

-

Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. [Link]

Sources

Spectroscopic data (NMR, IR, MS) of 2-(1,1-Dimethoxyethyl)thiazole

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(1,1-Dimethoxyethyl)thiazole

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles with practical, field-proven insights to facilitate the unambiguous identification and characterization of this important heterocyclic building block.

Introduction: The Strategic Importance of this compound

This compound, with the molecular formula C₇H₁₁NO₂S and a molecular weight of 173.24 g/mol , is a valuable intermediate in modern organic synthesis.[1] Its structure is unique, featuring a thiazole ring, a heterocyclic motif prevalent in numerous biologically active compounds and approved pharmaceuticals.[2][3][4] This ring system is often considered a "privileged scaffold" in medicinal chemistry.

The second key feature is the 1,1-dimethoxyethyl group, which serves as a protected acetyl moiety. This ketal is stable under basic and nucleophilic conditions, allowing chemists to perform reactions on other parts of the molecule, such as the thiazole ring, without affecting the carbonyl precursor.[1] The acetyl group can be strategically deprotected later in a synthetic sequence via acid-catalyzed hydrolysis. This dual functionality makes it a versatile tool for constructing complex molecular architectures.[1]

Molecular Structure and Numbering

The systematic numbering of the atoms in this compound is crucial for the correct assignment of spectroscopic signals. The following diagram illustrates the standard numbering convention.

Caption: IUPAC numbering for this compound.

Synthesis Pathway: Protecting the Carbonyl

A primary and straightforward method for preparing this compound is through the direct ketalization of 2-acetylthiazole. This reaction exemplifies a crucial carbonyl protection strategy in multi-step synthesis.[1]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Ketalization of 2-Acetylthiazole

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-acetylthiazole (1 equivalent).

-

Reagents: Add methanol as the solvent, followed by trimethyl orthoformate (approx. 2-3 equivalents).

-

Catalysis: Introduce a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid. The choice of acid is critical; stronger acids accelerate the reaction but can also promote side reactions if not controlled.

-

Reaction: Heat the mixture to reflux. The efficiency of ketalization is highly dependent on the removal of water to prevent the reverse hydrolysis reaction.[1] Using trimethyl orthoformate is advantageous as it reacts with the water byproduct to generate methanol and methyl formate, driving the equilibrium toward the product.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup & Purification: Upon completion, cool the reaction mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show four distinct signals corresponding to the different hydrogen environments in the molecule.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Commentary |

|---|---|---|---|---|

| ~ 7.75 | Doublet | 1H | H-5 | The thiazole ring protons appear in the aromatic region. H-5 is coupled to H-4. General range for thiazole protons is δ 7.5–8.5 ppm.[1] |

| ~ 7.30 | Doublet | 1H | H-4 | H-4 is coupled to H-5, resulting in a doublet. It typically appears slightly upfield compared to H-5 in 2-substituted thiazoles. |

| ~ 3.25 | Singlet | 6H | 2 x -OCH₃ | The six protons of the two methoxy groups are chemically equivalent and appear as a sharp singlet. The typical range for such groups is δ 3.2–3.5 ppm.[1] |

| ~ 1.70 | Singlet | 3H | -CH₃ | The three protons of the methyl group attached to the quaternary carbon (C6) are equivalent and show no coupling, resulting in a singlet. |

Note: The exact chemical shifts can vary depending on the solvent and spectrometer frequency. The provided values are estimations based on typical ranges for these functional groups.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to display seven signals, corresponding to each unique carbon atom.

Table 2: Predicted ¹³C NMR Data (CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale & Commentary |

|---|---|---|

| ~ 175 | C2 | C2 is a quaternary carbon bonded to both a nitrogen and a sulfur atom within the heterocyclic ring, as well as the side chain. This environment results in a significant downfield shift. For comparison, C2 in 2-substituted aminothiazoles can be found around 168-172 ppm.[5][6] |

| ~ 143 | C5 | C5 is an aromatic CH carbon and is typically found in this region for thiazole derivatives.[6] |

| ~ 120 | C4 | C4 is the other aromatic CH carbon, generally appearing upfield of C5. |

| ~ 105 | C6 | C6 is the quaternary carbon of the ketal, bonded to two oxygen atoms. This sp³ carbon is significantly deshielded by the electronegative oxygens. |

| ~ 48 | -OCH₃ | The carbon atoms of the two equivalent methoxy groups. |

| ~ 25 | -CH₃ | The methyl carbon attached to the quaternary center (C6), appearing in the typical aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Experimental Protocol: Acquiring an IR Spectrum

A common and straightforward method is using an Attenuated Total Reflectance (ATR) setup on an FTIR spectrometer.

-

Background: Record a background spectrum of the clean ATR crystal.

-

Sample: Place a small drop of the liquid sample (or a small amount of solid) directly onto the crystal.

-

Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background, generating a transmittance or absorbance spectrum.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Commentary |

|---|---|---|---|

| ~ 3100 - 3000 | C-H Stretch | Aromatic (Thiazole C-H) | These absorptions are typically of medium to weak intensity. |

| ~ 2990 - 2850 | C-H Stretch | Aliphatic (-CH₃, -OCH₃) | Stronger absorptions corresponding to the methyl and methoxy groups. |

| ~ 1600 - 1500 | C=N & C=C Stretch | Thiazole Ring | The characteristic ring stretching vibrations. A band around 1560-1620 cm⁻¹ can often be attributed to the C=N stretching of the thiazole ring.[7] |

| ~ 1150 - 1050 | C-O Stretch | Ketal (C-O-C) | Strong, characteristic absorptions for the two C-O single bonds of the ketal functionality. This is a key diagnostic peak for this molecule.[1] |

| ~ 750 - 650 | C-S Stretch | Thiazole Ring | The C-S bond vibration is often weak and can be difficult to assign definitively, but is expected in this region.[1] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically yielding the protonated molecular ion [M+H]⁺.[8]

Molecular Weight: 173.24 g/mol [1] Expected [M+H]⁺: m/z 174.06

Fragmentation Pathway Analysis

The fragmentation of the molecular ion provides a structural fingerprint. The most likely fragmentation pathways involve the loss of stable neutral molecules or radicals from the side chain.

Caption: Plausible ESI-MS fragmentation pathways for this compound.

-

Loss of Methanol: A very common fragmentation for methoxy-containing compounds is the loss of a neutral methanol molecule (CH₃OH, 32 Da), which would lead to a fragment ion at m/z 142 .

-

Loss of a Methyl Radical: Cleavage of a C-C bond could result in the loss of a methyl radical (•CH₃, 15 Da), yielding a fragment at m/z 159 .

-

Formation of 2-Acetylthiazole Ion: Subsequent loss of a methoxy radical (•OCH₃, 31 Da) from the m/z 159 fragment could lead to the formation of the protonated 2-acetylthiazole ion at m/z 128 (or the radical cation at m/z 127). The observation of ions related to the deprotected core structure is a common feature in the mass spectra of protected molecules.

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups (especially the C-O stretches of the ketal), and mass spectrometry verifies the molecular weight and provides corroborating structural information through predictable fragmentation patterns. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify and utilize this versatile synthetic intermediate.

References

-

PubChem. 2-(1-methoxyethyl)-1,3-thiazole-5-carboxylic acid. Available from: [Link]

-

Wiley-VCH. Supporting Information. 2007. Available from: [Link]

-

Soleymani, R. Synthesis New and Novel Aryl Thiazole Derivatives Compounds. 2012. Available from: [Link]

-

ResearchGate. Thiazoles: iii. Infrared spectra of methylthiazoles. Available from: [Link]

-

Wang, Y., et al. Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. 2010. Available from: [Link]

-

Doroshenko, A. O., et al. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules. 2023. Available from: [Link]

-

ResearchGate. The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Available from: [Link]

-

MDPI. Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Molbank. 2024. Available from: [Link]

-

Mohamed, Y. A., et al. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B. 2006. Available from: [Link]

-

Journal of the Chemical Society B. The absorption spectra of some thiazines and thiazoles. 1967. Available from: [Link]

-

Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

-

Royal Society of Chemistry. Supplementary Information (SI) for Chemical Science. Available from: [Link]

-

Stevens, E. synthesis of thiazoles. YouTube. 2019. Available from: [Link]

-

PubMed Central. Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. ChemistrySelect. 2024. Available from: [Link]

- Google Patents. Process for preparing thiazole derivatives. 2017.

-

Asian Journal of Chemistry. 13C-NMR Studies of Some Heterocyclically Substituted Chromones. 2004. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives [mdpi.com]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Molecular structure and conformation of 2-(1,1-Dimethoxyethyl)thiazole

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-(1,1-Dimethoxyethyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical analysis of this compound, a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. We delve into the molecule's structural and conformational properties, underpinned by spectroscopic analysis and computational insights. The thiazole ring is a privileged scaffold in drug discovery, and the 1,1-dimethoxyethyl group serves as a stable, protected acetyl moiety.[1] Understanding the three-dimensional structure and dynamic conformational behavior of this molecule is paramount for its effective application in the design and synthesis of complex, biologically active agents. This document details its synthesis, structural elucidation methodologies, conformational landscape, and spectroscopic signature, offering field-proven insights for professionals in drug development.

Introduction: Strategic Importance in Synthesis

The thiazole moiety is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and biologically active natural products, including Vitamin B1 and penicillins.[2][3][4][5] Its aromatic nature and the presence of sulfur and nitrogen heteroatoms allow for diverse interactions with biological targets.[3][6] this compound (Molecular Formula: C₇H₁₁NO₂S, Molecular Weight: 173.24 g/mol ) is a particularly valuable derivative.[1][7]

The strategic value of this compound lies in the 1,1-dimethoxyethyl group , which functions as a ketal-protected form of an acetyl group.[1] This protection is robust under basic and nucleophilic conditions, which are often required for modifying the thiazole ring, for instance, through regioselective lithiation at the 5-position.[1] The acetyl group can be readily deprotected later in a synthetic sequence via acid-catalyzed hydrolysis. This dual functionality makes this compound an ideal intermediate for constructing complex molecular architectures, such as analogues of immunosuppressive agents.[1]

Synthesis and Experimental Protocols

The most direct and widely used method for preparing this compound is through the protection of the ketone in 2-acetylthiazole.[1] This approach leverages the principles of carbonyl chemistry to ensure the stability of the acetyl group during subsequent synthetic manipulations.

Synthetic Rationale: The Ketal Protection

The primary reason for converting the acetyl group to a dimethyl ketal is to mask its electrophilic carbonyl carbon. In multi-step syntheses, it is often necessary to perform reactions, such as deprotonation with strong organolithium bases, that would be incompatible with an unprotected ketone. The ketal is inert to these conditions, allowing for selective functionalization at other sites on the thiazole ring.

Experimental Protocol: Acid-Catalyzed Ketalization

This protocol describes the formation of the dimethyl ketal from 2-acetylthiazole using an acid catalyst and an orthoformate.

Materials:

-

2-Acetylthiazole

-

Trimethyl orthoformate

-

Methanol (anhydrous)

-

p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for extraction (e.g., diethyl ether or ethyl acetate) and chromatography

Procedure:

-

To a solution of 2-acetylthiazole in anhydrous methanol, add trimethyl orthoformate (typically 1.5-2.0 equivalents).

-

Add a catalytic amount of p-toluenesulfonic acid (PTSA).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[8]

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Workflow for Synthesis and Analysis of this compound

Caption: A workflow diagram illustrating the synthesis and subsequent analytical characterization of this compound.

Molecular Structure and Elucidation

The definitive determination of a molecule's three-dimensional structure in the solid state is achieved through single-crystal X-ray crystallography.[1][9][10] While a specific crystal structure for this compound is not widely reported, the methodology remains the gold standard for obtaining precise bond lengths, bond angles, and stereochemistry.[1]

X-ray Crystallography Protocol (General)

-

Crystal Growth: A suitable single crystal must be grown from a solution, often through slow evaporation of a solvent.[1][9]

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with an X-ray beam. The resulting diffraction pattern of spots is collected by a detector.[10][11]

-

Structure Solution: The intensities and positions of the diffraction spots are used to calculate an electron density map of the molecule.

-

Model Refinement: A molecular model is built into the electron density map and refined to best fit the experimental data, yielding precise atomic coordinates.[10]

Predicted Structural Parameters

Based on known structures of thiazole derivatives, a set of expected structural parameters can be compiled.[12] The thiazole ring is an aromatic, planar five-membered heterocycle.

| Parameter | Predicted Value | Rationale |

| Thiazole Ring Geometry | Planar | Aromatic 6π-electron system. |

| C2-N3 Bond Length | ~1.37 Å | Typical C=N double bond character within an aromatic ring. |

| N3-C4 Bond Length | ~1.38 Å | Aromatic bond character. |

| C4-C5 Bond Length | ~1.36 Å | Aromatic bond with significant double bond character. |

| C5-S1 Bond Length | ~1.72 Å | Typical C-S bond length in a heterocyclic aromatic system. |

| S1-C2 Bond Length | ~1.73 Å | Typical C-S bond length in a heterocyclic aromatic system. |

| C2-C(ethyl) Bond Length | ~1.51 Å | Standard sp²-sp³ carbon-carbon single bond. |

| C(ethyl)-O Bond Length | ~1.43 Å | Standard sp³ carbon-oxygen single bond. |

| O-C(methyl) Bond Length | ~1.42 Å | Standard sp³ carbon-oxygen single bond. |

| C4-C5-S1 Bond Angle | ~110-112° | Internal angle of a five-membered ring involving a sulfur atom. |

| N3-C2-S1 Bond Angle | ~115° | Internal angle of a five-membered ring. |

Conformational Analysis

While the thiazole ring itself is rigid, rotation can occur around the single bond connecting the dimethoxyethyl group to the C2 position of the ring.[1] This rotation gives rise to different stable conformations (conformers), which can influence the molecule's reactivity and interactions with biological targets.

Key Rotational Freedom

The primary conformational flexibility stems from the rotation around the C2(thiazole)–C(ketal) bond. The relative orientation of the bulky dimethoxyethyl group with respect to the thiazole ring defines the low-energy conformers.

Molecular Structure and Key Rotational Bond

Caption: The molecular structure of this compound, highlighting the key single bond responsible for conformational flexibility.

Computational Modeling

Molecular modeling techniques, such as Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of the molecule as a function of the rotational angle.[3][6] These calculations can predict the geometry of the most stable conformers and the energy barriers between them. For similar systems, semi-extended conformations are often found to be low in energy, potentially stabilized by weak intramolecular interactions.[6]

Advanced NMR Techniques

In solution, conformational dynamics can be investigated using advanced NMR methods like Nuclear Overhauser Effect Spectroscopy (NOESY).[1] A NOESY experiment detects through-space interactions between protons that are in close proximity (< 5 Å). Observing a NOE between a proton on the thiazole ring (e.g., H5) and the protons of the methoxy or methyl groups would provide direct evidence for the preferred conformation in solution.[1]

Spectroscopic Profile

The identity and purity of this compound are confirmed by a combination of spectroscopic techniques. The expected data are summarized below.

| Technique | Expected Observations |

| ¹H NMR | δ ~7.7-7.9 ppm (d, 1H): Thiazole H5 proton. δ ~7.2-7.4 ppm (d, 1H): Thiazole H4 proton. δ ~3.2-3.4 ppm (s, 6H): Protons of the two equivalent methoxy (-OCH₃) groups. δ ~1.7-1.9 ppm (s, 3H): Protons of the methyl (-CH₃) group.[1][13][14] |

| ¹³C NMR | δ ~168-172 ppm: C2 of the thiazole ring. δ ~142-145 ppm: C4 of the thiazole ring. δ ~118-122 ppm: C5 of the thiazole ring. δ ~100-105 ppm: Quaternary ketal carbon. δ ~48-52 ppm: Methoxy carbons (-OCH₃). δ ~25-28 ppm: Methyl carbon (-CH₃).[13][14][15] |

| IR (Infrared) | ~3100 cm⁻¹: Aromatic C-H stretch. ~2950 cm⁻¹: Aliphatic C-H stretch. ~1500-1600 cm⁻¹: C=N and C=C stretching of the thiazole ring. ~1050-1150 cm⁻¹: Strong C-O stretching from the ketal group. ~600-700 cm⁻¹: C-S stretch.[2] |

| MS (Mass Spec) | M⁺ at m/z = 173.24: Molecular ion peak. Key Fragment: Loss of a methoxy group (-OCH₃) to give a fragment at m/z = 142. Base Peak: Often the m/z = 142 fragment or further loss of formaldehyde (CH₂O) from this fragment. |

Note: Specific chemical shifts can vary depending on the solvent and spectrometer frequency used.[1]

Conclusion

This compound is a strategically important synthetic intermediate whose utility is directly linked to its molecular structure and chemical properties. The ketal-protected acetyl group allows for robust synthetic manipulations of the versatile thiazole core. Its conformational flexibility, centered on the C2-substituent bond, is a critical parameter for understanding its reactivity and potential interactions in a biological context. The analytical data derived from NMR, IR, and MS provide a clear spectroscopic fingerprint for its characterization, while computational and advanced experimental methods offer deeper insight into its preferred three-dimensional arrangement. This guide provides the foundational knowledge required for researchers to confidently employ this valuable building block in the pursuit of novel chemical entities.

References

-

Wysocki, J., et al. (2018). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. PMC - NIH. [Link]

-

Fouda, A. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]

-

Walker, J. A., et al. (2022). Conformational effects of thiazoline and thiazole formation. ResearchGate. [Link]

-

Al-Ghorbani, M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC - NIH. [Link]

-

Al-Ghorbani, M., et al. (2024). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. PMC - PubMed Central. [Link]

-

Organic Chemistry Portal. Thiazole synthesis. [Link]

-

PubChem - NIH. Thiazole | C3H3NS | CID 9256. [Link]

-

The Royal Society of Chemistry. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. [Link]

-

Gzella, A., et al. (2024). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. MDPI. [Link]

-

JOCPR. Synthesis of some novel thiazole deriva. [Link]

-

Mague, J. T. (2008). X-Ray Crystallography of Chemical Compounds. PMC - NIH. [Link]

-

ResearchGate. (2018). Synthesis and Biological Evaluation of Thiazole Derivatives. [Link]

-

Asian Journal of Chemistry. 13 C-NMR Studies of Some Heterocyclically Substituted. [Link]

-

TSI Journals. Analytical CHEMISTRY. [Link]

-

Guss, J. M. (1998). x Ray crystallography. PMC - PubMed Central - NIH. [Link]

-

Al-Hourani, B. J., et al. (2023). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. MDPI. [Link]

-

Kaczor, A., et al. (2006). Conformational Behavior of Dimethyl 5-Methyl-1H,3H-pyrrolo[1,2-c][1][2]thiazole-6,7-dicarboxylate 2,2-Dioxide Isolated in Low-Temperature Matrixes. CORE. [Link]

-

Sharma, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. [Link]

-

Kamal, A., et al. (2014). Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents. PubMed. [Link]

Sources

- 1. This compound CAS 200440-13-7 [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 200440-13-7|this compound|BLD Pharm [bldpharm.com]

- 8. rsc.org [rsc.org]

- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tsijournals.com [tsijournals.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. jocpr.com [jocpr.com]

- 15. asianpubs.org [asianpubs.org]

The Thiazole Ring: A Privileged Scaffold in Elucidating Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Thiazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets, yielding compounds with significant therapeutic potential. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a quintessential example of such a scaffold.[1][2] Its presence in natural products like Vitamin B1 (Thiamine) and in numerous FDA-approved drugs underscores its versatility and importance.[3][4] Molecules incorporating the thiazole nucleus exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties.[5][6][7]

This guide provides an in-depth exploration of the thiazole ring's fundamental role in dictating the biological activity of its derivatives. Moving beyond a simple catalog of activities, we will dissect the core physicochemical properties, explore structure-activity relationships (SAR), and delve into the molecular mechanisms that underpin its therapeutic effects. This content is designed for the discerning researcher and drug development professional, offering not just information, but actionable insights grounded in established scientific principles and field-proven experimental methodologies.

Chapter 1: The Thiazole Scaffold: Foundational Physicochemical & Reactive Properties

The biological versatility of the thiazole ring is not accidental; it is a direct consequence of its unique electronic and structural characteristics. Understanding these foundational properties is critical to appreciating its role as a pharmacophore.

1.1 Aromaticity and Electron Distribution

The thiazole ring is an aromatic system, with pi (π) electrons delocalized across the five-membered ring.[8] This aromaticity confers significant stability to the structure. However, the presence of two different heteroatoms, sulfur (S) and nitrogen (N), creates an uneven distribution of electron density. The nitrogen atom at position 3 is basic and acts as a hydrogen bond acceptor, while the sulfur atom at position 1 influences the ring's electronics and lipophilicity.[9][10] The proton at the C2 position is notably acidic and can be abstracted, making this position a key site for chemical modification and interaction.[8][11]

-

C2 Position: Electron-deficient and the most reactive site, susceptible to deprotonation and nucleophilic attack.[11]

-

C4 Position: Generally electron-neutral.

-

C5 Position: Slightly electron-rich, making it a site for electrophilic substitution.[9]

This distinct electronic landscape allows the thiazole ring to engage in a variety of non-covalent interactions with biological macromolecules, a topic we will explore in the next chapter.

Caption: Key electronic and reactive sites of the thiazole ring.

1.2 Physicochemical Characteristics

The inherent properties of thiazole, such as its pKa of approximately 2.5 for the conjugate acid and its moderate solubility, can be finely tuned through substitution.[5] The ability to modify the thiazole scaffold at its various positions allows medicinal chemists to optimize critical drug-like properties, including:

-

Lipophilicity (LogP): Affects membrane permeability and absorption.

-

Aqueous Solubility: Crucial for formulation and bioavailability.

-

Metabolic Stability: The aromatic nature of the ring generally confers resistance to metabolic degradation.[12]

The strategic placement of substituents can transform a biologically active but pharmaceutically challenging molecule into a viable drug candidate.

Chapter 2: The Thiazole Ring as a Versatile Pharmacophore

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. The thiazole ring is a master of disguise, capable of presenting multiple interaction points and serving diverse pharmacophoric roles.

-

Hydrogen Bonding: The nitrogen atom at the N-3 position is a potent hydrogen bond acceptor, a critical interaction for anchoring ligands within a protein's active site.[13]

-

Bioisosteric Replacement: The thiazole ring is often used as a bioisostere for other aromatic rings like benzene or pyridine. This substitution can improve potency, alter selectivity, or enhance pharmacokinetic properties without losing the essential binding interactions.[5]

-

Scaffold Rigidity: The planar, rigid nature of the thiazole ring helps to lock the attached substituents in a specific conformation, reducing the entropic penalty upon binding to a target and often leading to higher affinity.

-

Spacer/Linker: The thiazole core can act as a simple, stable linker to correctly orient different pharmacophoric groups for optimal interaction with a biological target.[5]

Chapter 3: Structure-Activity Relationship (SAR) of Thiazole Derivatives

The true power of the thiazole scaffold is realized through the systematic modification of its structure to enhance biological activity. SAR studies are the cornerstone of this process, providing a roadmap for rational drug design.

3.1 Antimicrobial Activity

Thiazole derivatives have demonstrated broad-spectrum antimicrobial activity.[14] SAR studies reveal that the nature and position of substituents are critical.

-

At C2: Substitution with amino groups or hybridization with other heterocyclic rings like pyrazoline can significantly enhance antibacterial and antifungal potency.[15]

-

At C4: The presence of substituted phenyl rings is a common feature in potent antimicrobial thiazoles. Electron-withdrawing groups (e.g., halogens like -Cl, -F) on this phenyl ring often increase activity.[8][16]

-

At C5: Modifications at this position can also modulate activity, with some studies showing that incorporating groups like phenylacetic acid can confer potent dual antimicrobial and anti-inflammatory effects.[2]

Table 1: SAR of 2,4-Disubstituted Thiazole Derivatives Against Bacillus subtilis

| Compound ID | R1 (at C2) | R2 (at C4) | MIC (µM) | Source |

| 2c | Hydrazinyl | 4-Chlorophenyl | 4.55 | [2] |

| 4 | Amino | 4-Nitrophenyl | 4.51 | [2] |

| 5b | Amino | 4-Methoxyphenyl | 4.60 | [2] |

| 5c | Amino | 3,4-Dimethoxyphenyl | 4.58 | [2] |

As demonstrated in the table, various substitutions on the thiazole scaffold can yield potent antibacterial activity against Gram-positive bacteria, with MIC values in the low micromolar range.[2]

3.2 Anticancer Activity

Thiazole is a prominent scaffold in anticancer drug discovery, with derivatives targeting a multitude of pathways.[13][17] The FDA-approved drug Dasatinib, a kinase inhibitor used to treat leukemia, prominently features a 2-aminothiazole core.[18]

-

Kinase Inhibition: The 2-aminothiazole moiety is a key pharmacophore for interacting with the hinge region of many protein kinases.

-

Tubulin Polymerization Inhibition: Some thiazole derivatives disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[17]

-

Induction of Apoptosis: Many thiazole-containing compounds trigger programmed cell death through various mechanisms, including the modulation of Bcl-2 family proteins and activation of caspases.[19][20]

SAR studies have shown that specific substitutions are crucial for potency. For instance, in a series of thiazole-hydrazone derivatives, a 4-chlorophenyl group at the C4 position of a secondary thiazole ring resulted in the most potent activity against the HepG2 liver cancer cell line.[21]

Table 2: Cytotoxic Activity (IC₅₀) of Novel Thiazole Derivatives

| Compound ID | Cell Line | IC₅₀ (µM) | Reference Drug (IC₅₀, µM) | Source |

| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine (6.77 ± 0.41) | [19] |

| 4c | HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine (8.4 ± 0.51) | [19] |

| 2f | MCF-7 (Breast) | 8.0 | - | [22] |

| 2i | MCF-7 (Breast) | 7.7 | - | [22] |

The data clearly indicates that thiazole derivatives can exhibit potent anticancer activity, in some cases exceeding that of the standard reference drug.[19]

3.3 Anti-inflammatory Activity

Thiazole derivatives can modulate the inflammatory response, primarily by inhibiting key enzymes in the arachidonic acid pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX).[23][24] The non-steroidal anti-inflammatory drug (NSAID) Meloxicam contains a thiazole ring essential for its activity.[25]

-

COX/LOX Inhibition: The thiazole scaffold can be decorated with substituents that fit into the active sites of COX-1, COX-2, or LOX enzymes, blocking the production of pro-inflammatory prostaglandins and leukotrienes.[24][25]

-

SAR Insights: Studies have shown that the nature of the substituent on the phenyl ring attached to the thiazole core determines the selectivity and potency of COX inhibition.[25] Chalcone-thiazole hybrids have also emerged as potent anti-inflammatory agents.[26]

Chapter 4: Mechanistic Insights into Biological Activities

Understanding the mechanism of action (MoA) is paramount in drug development. Thiazole derivatives exert their effects by interacting with a diverse range of molecular targets and signaling pathways.

4.1 Enzyme Inhibition: The COX/LOX Pathway

Inflammation is largely driven by the enzymatic conversion of arachidonic acid into prostaglandins (by COX enzymes) and leukotrienes (by LOX enzymes).[23] Many anti-inflammatory thiazole derivatives function as direct inhibitors of these enzymes.

Caption: Inhibition of the Arachidonic Acid Pathway by Thiazole Derivatives.

4.2 Disruption of Cancer Signaling Pathways

In oncology, thiazole derivatives have been shown to interfere with multiple signaling cascades that are critical for cancer cell proliferation, survival, and metastasis. These include:

-

PI3K/Akt/mTOR Pathway: This is a central pathway regulating cell growth and survival. Thiazole compounds have been identified that inhibit key kinases within this cascade.[20][27]

-

MAPK Pathway: This pathway is involved in cell proliferation and differentiation, and its dysregulation is common in cancer.

-

NF-κB Signaling: A key regulator of inflammation and cell survival, NF-κB is often constitutively active in cancer cells. Thiazole derivatives have been shown to suppress its activity.[20]

Chapter 5: Experimental Protocols for Activity Evaluation

To translate theoretical knowledge into tangible results, robust and reproducible experimental protocols are essential. As a self-validating system, each protocol must include appropriate controls to ensure the integrity of the data.

5.1 Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the concentration at which a thiazole derivative inhibits the growth of a cancer cell line by 50% (IC₅₀).

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HepG2)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

Thiazole derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader (570 nm)

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the thiazole derivative in culture medium. Remove the old medium from the plate and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Caption: Standard workflow for an in vitro MTT cytotoxicity assay.

5.2 Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard, acute model for evaluating the anti-inflammatory activity of novel compounds.

-

Principle: Subplantar injection of carrageenan in the rat hind paw induces a localized, acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group indicates anti-inflammatory activity.[28]

-

Materials:

-

Wistar rats (150-200g)

-

Thiazole derivative (formulated in a suitable vehicle, e.g., 0.5% CMC)

-

Standard drug (e.g., Indomethacin or Nimesulide)[28]

-

1% Carrageenan solution in saline

-

Plebismometer or digital calipers

-

-

Procedure:

-

Animal Acclimatization: Acclimatize animals for at least one week before the experiment. Fast them overnight before the test.

-

Grouping: Divide animals into groups (n=6): Vehicle Control, Standard Drug, and Test Groups (different doses of the thiazole derivative).

-

Dosing: Administer the test compounds and standard drug orally (p.o.) or intraperitoneally (i.p.).

-

Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

-

Measurement: Measure the paw volume/thickness immediately before the carrageenan injection (0 hr) and at regular intervals afterward (e.g., 1, 2, 3, 4 hours) using a plebismometer.

-

-

Data Analysis:

-

Calculate the percentage increase in paw volume for each animal at each time point.

-

Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 (where V_c is the mean paw volume increase in the control group and V_t is the mean paw volume increase in the treated group).

-

Analyze data using statistical methods (e.g., ANOVA followed by Dunnett's test).

-

Conclusion and Future Perspectives

The thiazole ring is unequivocally a privileged scaffold in medicinal chemistry, owing its success to a unique combination of physicochemical properties, electronic characteristics, and synthetic accessibility.[1][2] Its ability to act as a versatile pharmacophore, engaging in crucial interactions with diverse biological targets, has cemented its role in the development of treatments for a wide range of human diseases.[8][11]

Future research will likely focus on several key areas:

-

Novel Hybrid Molecules: The design and synthesis of hybrid molecules that combine the thiazole scaffold with other known pharmacophores will continue to be a fruitful strategy for discovering compounds with novel or dual mechanisms of action.[29]

-

Target-Specific Design: As our understanding of disease biology deepens, the rational, structure-based design of thiazole derivatives for highly specific targets (e.g., novel kinase isoforms, specific proteases) will lead to more effective and less toxic therapies.

-

Exploring New Therapeutic Areas: While well-established in antimicrobial and anticancer research, the potential of thiazole derivatives in areas like neurodegenerative diseases and metabolic disorders is still being actively explored.[30]

The enduring legacy and bright future of the thiazole ring serve as a powerful testament to the value of heterocyclic chemistry in the ongoing quest for new and improved medicines.

References

- 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. (URL: )

- A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity. (URL: )

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (URL: )

- Thiazole Ring—A Biologically Active Scaffold - PMC - PubMed Central. (URL: )

- A Review on Synthesis and Biological Activity of Thiazole and its Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (URL: )

- A review on progress of thiazole derivatives as potential anti-inflamm

- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed. (URL: )

- Application and synthesis of thiazole ring in clinically approved drugs - PubMed. (URL: )

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - NIH. (URL: )

- Thiazole-based Chalcone Derivatives as Potential Anti-inflammatory Agents: Biological Evaluation and Molecular Modelling - PubMed. (URL: )

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd

- Full article: Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents - Taylor & Francis Online. (URL: )

- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (URL: )

- Synthesis and anti-inflammatory activity of thiazole deriv

- A Systematic Review On Thiazole Synthesis And Biological Activities. (URL: )

- Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (URL: )

- Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - NIH. (URL: )

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd

- Thiazole derivatives as potential antitumor agents.